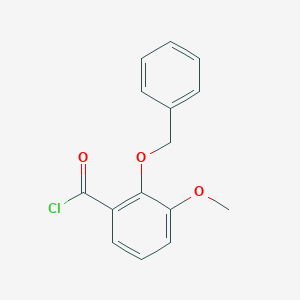
2-(Benzyloxy)-3-methoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3-methoxybenzoyl chloride is a chemical compound that is not widely documented in the literature. It is a derivative of benzyloxyacetyl chloride . The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° . It has been reported as a key reagent for the synthesis of new anticancer drugs .
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 2-Azetidinones
2-(Benzyloxy)-3-methoxybenzoyl chloride: is utilized in the synthesis of substituted 2-azetidinones, which are key intermediates in the production of annulated β-lactams . These compounds have significant implications in medicinal chemistry, particularly in the development of antibiotics.
Asymmetric Synthesis of β-Lactams
This compound serves as a reagent in the asymmetric synthesis of β-lactams . β-lactams form the core of several antibiotic drugs like penicillins and cephalosporins, which are crucial for treating bacterial infections.
Preparation of Fluoroquinolone Antibiotics
It is also a precursor in the preparation of key intermediates like (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, which is essential in the synthesis of fluoroquinolone antibiotics . These antibiotics are used to treat a variety of respiratory tract infections.
Non-Racemic Helicene Synthesis
The compound is employed in the synthesis of non-racemic helicene . Helicenes are helical-shaped molecules that have applications in organic electronics and as chiral ligands in asymmetric catalysis.
Development of Advanced β-Lactam Antibiotics
Researchers use 2-(Benzyloxy)-3-methoxybenzoyl chloride in the development of advanced β-lactam antibiotics with improved efficacy and resistance profiles . This is particularly important in the fight against antibiotic-resistant strains of bacteria.
Research in Organic and Medicinal Chemistry
Due to its reactivity and versatility, this compound is widely used in research applications within organic and medicinal chemistry to develop new synthetic methodologies and drug candidates .
Eigenschaften
IUPAC Name |
3-methoxy-2-phenylmethoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXDUPQUSSFOPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-methoxybenzoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)


![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)







